molecular formula C11H10N2O3 B1446483 3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester CAS No. 1352395-25-5

3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester

Cat. No. B1446483
M. Wt: 218.21 g/mol
InChI Key: ZKLLNBHUXCLSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester” is a chemical compound with the molecular formula C11H9NO3 . It’s also known as “Methyl 3-formyl-1H-indole-4-carboxylate” and has a molecular weight of 203.19 . This compound has potential applications in the synthesis of N-benzoylindazole derivatives and analogues as inhibitors of human neutrophil elastase .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1H-indazole-7-carboxylic acid involved the use of methyl-2-amino-3-methylbenzoate and KOAc in anhydrous toluene under a nitrogen atmosphere . The mixture was heated to reflux, and acetic anhydride was added. The mixture was stirred at reflux for 10 minutes, and then isoamyl nitrite was added over 30 minutes. The mixture was then refluxed overnight .

properties

IUPAC Name

methyl 3-formyl-7-methyl-2H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-6-3-4-7(11(15)16-2)9-8(5-14)12-13-10(6)9/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLLNBHUXCLSQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=C(NN=C12)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester
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3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester
Reactant of Route 3
3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester
Reactant of Route 4
3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester
Reactant of Route 5
3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester
Reactant of Route 6
3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester

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